3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Description
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Properties
CAS No. |
688793-38-6 |
|---|---|
Molecular Formula |
C19H21N5OS |
Molecular Weight |
367.47 |
IUPAC Name |
3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H21N5OS/c25-18-16-7-4-8-20-17(16)21-19(26)24(18)14-11-22-9-12-23(13-10-22)15-5-2-1-3-6-15/h1-8H,9-14H2,(H,20,21,26) |
InChI Key |
FWHHOFIJGVXXDR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a pyridopyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C19H21N5OS
- Molecular Weight: 367.47 g/mol
The biological activity of this compound is primarily linked to its interaction with various molecular targets:
- Dihydrofolate Reductase (DHFR): The compound exhibits high affinity for DHFR, an enzyme critical in the folate synthesis pathway. Inhibition of DHFR leads to reduced availability of tetrahydrofolate, necessary for nucleotide synthesis, thereby impacting rapidly dividing cells such as cancer cells .
- Tyrosine Kinases: It has been noted that derivatives of pyridopyrimidines can inhibit tyrosine kinases involved in signal transduction pathways that regulate cell growth and differentiation. This inhibition is crucial for potential anti-cancer therapies .
- PARP Inhibition: Some studies indicate that related compounds may inhibit PARP (Poly(ADP-ribose) polymerase), an enzyme involved in DNA repair processes. This mechanism can sensitize cancer cells to chemotherapy by preventing their repair mechanisms .
Anticancer Activity
Several studies have reported on the anticancer potential of pyridopyrimidine derivatives. For instance:
- A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancers. The IC50 values ranged from 10 to 50 µM depending on the specific cell line tested .
Antimicrobial Activity
Research has also indicated potential antimicrobial properties of this class of compounds:
- A derivative was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects with MIC values in the low micromolar range .
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines, the compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value comparable to established chemotherapeutic agents like Olaparib, which is known for its efficacy against BRCA-mutated tumors.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 10 | 45 |
| 50 | 20 |
Case Study 2: Inhibition of DHFR
In vitro assays demonstrated that the compound effectively inhibited DHFR activity, leading to reduced levels of tetrahydrofolate in treated cells. This inhibition was confirmed through enzyme activity assays where a significant reduction in enzyme activity was observed at concentrations as low as 5 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
